REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:5](=[C:7]([NH2:11])[CH:8]=[CH:9][CH:10]=1)[OH:6].[CH:13]([O-])=[O:14].[Na+]>C(O)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:11][CH:13]=[O:14])[C:5]=1[OH:6] |f:1.2|
|
Name
|
|
Quantity
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3.34 g
|
Type
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reactant
|
Smiles
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COC(C=1C(O)=C(C=CC1)N)=O
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
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CUSTOM
|
Details
|
the resulting suspension stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under reflux for 2 hours
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The precipitate was filtered at room temperature
|
Type
|
WASH
|
Details
|
washed with water until neutral
|
Type
|
CUSTOM
|
Details
|
After drying on air, 3.595 grams (92%) light brown crystals
|
Type
|
CUSTOM
|
Details
|
were collected
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C(=CC=C1)NC=O)O)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |